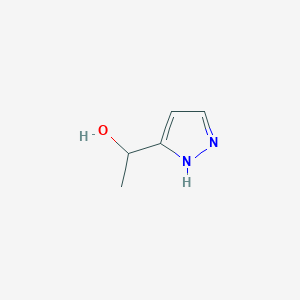

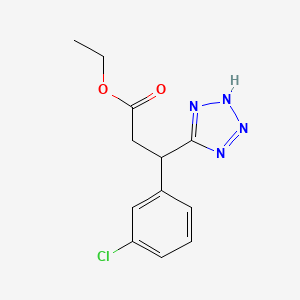

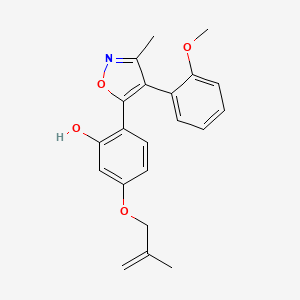

![molecular formula C21H19F3N2O4 B2508351 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 851403-64-0](/img/structure/B2508351.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied for various applications, including as potential radioligands for imaging, antibacterial agents, and catalysts in chemical reactions .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of quinoline-2-carboxamide derivatives involves N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate . Another approach for synthesizing pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides is through the reaction of benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst . Additionally, N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives can be synthesized and subsequently reacted with nickel to form nickel complexes .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by various spectroscopic methods and single-crystal X-ray diffraction. For example, nickel complexes of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have been characterized by elemental and spectroscopic analyses, and their molecular structures have been determined by X-ray diffraction . Polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized, showing different packing patterns and hydrogen bonding interactions .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, carbonylation of o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide can lead to different products depending on the reaction conditions, such as oxazoles or quinazolines . Photocyclization of N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamides can lead to the formation of dimethoxy benzothieno[2,3-c]quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different melting points and crystal lattice arrangements, which can influence their physical properties . The solubility of these compounds in various solvents can guide the crystallization of different polymorphs . The biological activities of these compounds, such as their binding to peripheral benzodiazepine type receptors, antibacterial activity, and catalytic performance in ethylene oligomerization, are also important chemical properties .

Wissenschaftliche Forschungsanwendungen

Quinoline and Quinoxaline Derivatives in Medicinal Chemistry

Quinoline and its derivatives, including quinoxalines, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are explored for their potential as antimicrobial, anticancer, and corrosion inhibitors, highlighting their versatility in drug development and material protection.

Antimicrobial and Anticancer Properties : Quinoline and quinoxaline derivatives are known for their potent antimicrobial activities, making them valuable in the development of new antibiotics and antiseptics. Their structure allows for the formation of stable chelating complexes with metallic surfaces, offering a method to combat metallic corrosion. Additionally, these compounds exhibit promising anticancer properties, with studies exploring their mechanisms of action and potential therapeutic applications (Pereira et al., 2015; Verma et al., 2020).

Corrosion Inhibitors : Quinoline derivatives are also studied for their application as corrosion inhibitors. They show reasonable effectiveness against metallic corrosion, an attribute linked to their ability to form highly stable chelating complexes with metallic surfaces. This application is crucial in protecting materials and infrastructure from corrosive damage (Verma et al., 2020).

Applications in Optoelectronic Materials

Quinazoline and pyrimidine derivatives, related to the quinoline structure, are extensively researched for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, showing significant potential in the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. The electron-deficient nature and planar structure of these derivatives make them suitable for use in electronic devices and luminescent elements, demonstrating the versatility of quinoline and its derivatives beyond medicinal applications (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4/c1-29-16-6-7-17(30-2)18-15(16)11-13(20(28)26-18)8-9-25-19(27)12-4-3-5-14(10-12)21(22,23)24/h3-7,10-11H,8-9H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZKRDUMSHDGBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

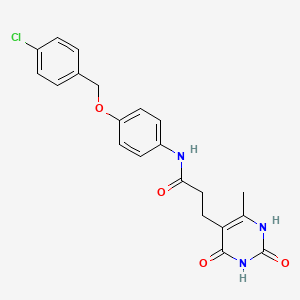

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)

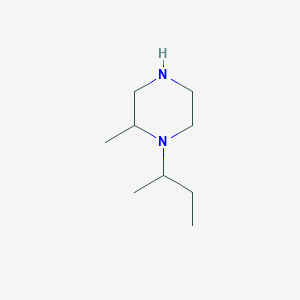

![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)

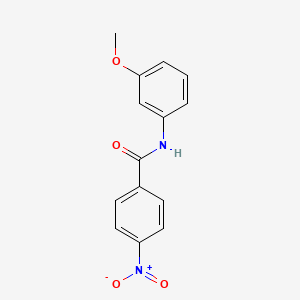

![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)

![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)